molecular formula C10H15NO3 B2935083 1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one CAS No. 2176573-38-7

1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one

Cat. No.: B2935083
CAS No.: 2176573-38-7
M. Wt: 197.234
InChI Key: QGBLBKKORQAOCU-UHFFFAOYSA-N
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Description

1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system that includes oxygen and nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with an acrylate derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,9-Dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure combined with an acrylate group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,9-dioxa-6-azaspiro[4.5]decan-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-9(12)11-4-6-14-8-10(11)3-5-13-7-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBLBKKORQAOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC12CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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